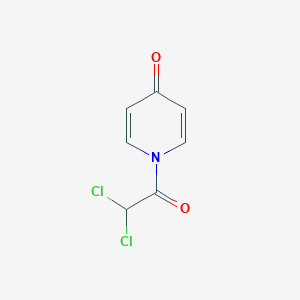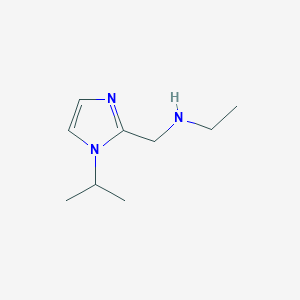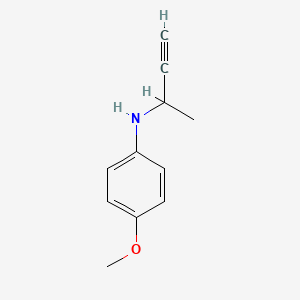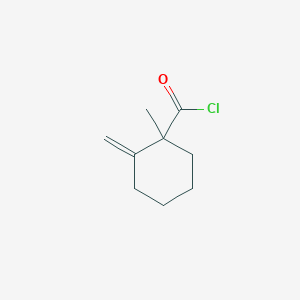
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO It is a derivative of cyclohexane, featuring a carbonyl chloride functional group attached to a cyclohexane ring that also contains a methyl and a methylene group
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1-Methyl-2-methylidenecyclohexane-1-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Methyl-2-methylidenecyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
1-Methyl-2-methylidenecyclohexane-1-carboxylic acid: Formed through hydrolysis.
1-Methyl-2-methylidenecyclohexane-1-methanol: Formed through reduction.
科学的研究の応用
1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for bioactive molecules.
作用機序
The mechanism of action of 1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole-2-carbonyl chloride: Another acyl chloride with a different ring structure.
Cyclohexanecarbonyl chloride: Lacks the methyl and methylene groups present in 1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride.
2-Methylcyclohexanecarbonyl chloride: Similar structure but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
特性
CAS番号 |
85620-36-6 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
1-methyl-2-methylidenecyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-7-5-3-4-6-9(7,2)8(10)11/h1,3-6H2,2H3 |
InChIキー |
GDOMNTCVBMLTKY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1=C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


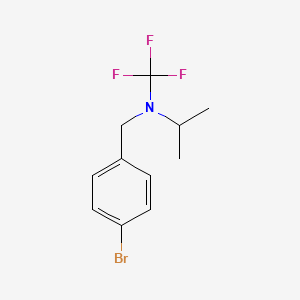
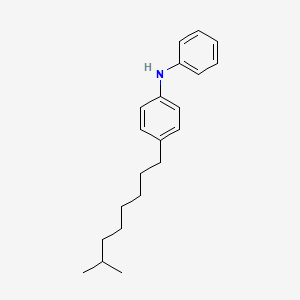
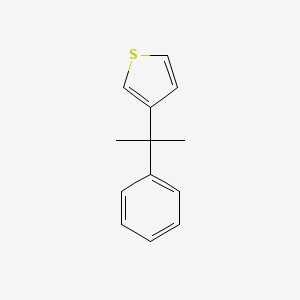
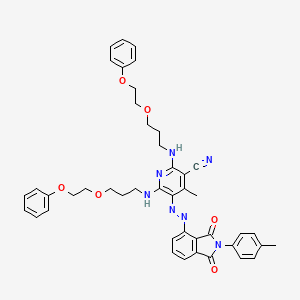
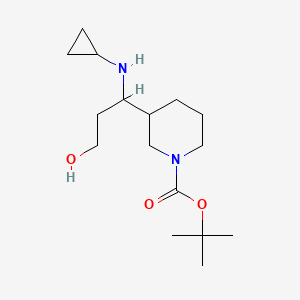
![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)
